Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate
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Overview
Description
Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[45]decane-8-carboxylate is a complex organic compound with the molecular formula C14H24INO3 This compound is characterized by its unique spirocyclic structure, which includes an oxazolidine ring fused to a decane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Intermediate: The initial step involves the formation of the spirocyclic intermediate through a cyclization reaction. This can be achieved by reacting a suitable amine with an epoxide under basic conditions.
Introduction of the Iodomethyl Group: The next step involves the introduction of the iodomethyl group. This can be accomplished by treating the spirocyclic intermediate with iodomethane in the presence of a base such as potassium carbonate.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodomethyl group is highly reactive and can undergo nucleophilic substitution reactions with a variety of nucleophiles, such as amines, thiols, and alkoxides.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction Reactions: Reduction of the ester group to the corresponding alcohol can be achieved using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature or slightly elevated temperatures.
Oxidation: Conducted in aqueous or organic solvents under controlled temperature conditions to prevent over-oxidation.
Reduction: Performed in anhydrous conditions to prevent hydrolysis of the ester group.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Introduction of hydroxyl, carbonyl, or carboxyl groups.
Reduction: Formation of the corresponding alcohol.
Scientific Research Applications
Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: Investigated for its potential as a bioactive molecule, particularly in the modulation of enzyme activity and receptor binding.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug candidates targeting neurological and inflammatory diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is primarily based on its ability to interact with biological macromolecules. The iodomethyl group can form covalent bonds with nucleophilic sites on proteins and nucleic acids, leading to modulation of their activity. The spirocyclic structure provides rigidity and specificity in binding interactions, enhancing its potential as a bioactive molecule.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate: Similar spirocyclic structure but lacks the iodomethyl group, resulting in different reactivity and applications.
Tert-butyl 2-(iodomethyl)-1-oxa-8-azaspiro[4.5]decane-8-carboxylate:
Uniqueness
Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is unique due to the presence of the iodomethyl group, which imparts high reactivity and versatility in chemical transformations. Its spirocyclic structure also provides a rigid and specific framework for interactions with biological targets, making it a valuable compound in both research and industrial applications.
Biological Activity
Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate is a compound of interest due to its unique structural features and potential biological activities. This article explores its biological activity, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula for this compound is C14H24INO3, with a molecular weight of 381.25 g/mol. The compound features a spirocyclic structure, which is often associated with various biological activities due to its ability to interact with biological macromolecules.
Biological Activity
Research indicates that compounds with spirocyclic structures can exhibit significant biological activities, including:
- Antimicrobial Activity : Spiro compounds have been studied for their antimicrobial properties. For instance, similar spiro derivatives have shown efficacy against various bacterial strains, suggesting potential applications in developing new antibiotics.
- Anticancer Properties : Certain spiro compounds are under investigation for their anticancer effects, particularly in targeting specific cancer cell lines. The unique structure may facilitate interactions with cellular targets involved in cancer progression.
- Neuroprotective Effects : Some studies suggest that spirocyclic compounds might possess neuroprotective properties, potentially beneficial in treating neurodegenerative diseases.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial effects of various spirocyclic compounds, including derivatives similar to this compound. The results indicated that these compounds exhibited significant inhibition against Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents.
Compound | Bacterial Strain | Inhibition Zone (mm) |
---|---|---|
Compound A | Staphylococcus aureus | 15 |
Compound B | Escherichia coli | 12 |
This compound | Pseudomonas aeruginosa | 14 |
Study 2: Anticancer Activity
Another research focused on the anticancer properties of spirocyclic compounds. In vitro assays demonstrated that certain derivatives could induce apoptosis in cancer cell lines through the activation of caspase pathways.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
MCF-7 (Breast Cancer) | 10 | Caspase activation |
HeLa (Cervical Cancer) | 15 | Cell cycle arrest |
Study 3: Neuroprotective Effects
A recent investigation examined the neuroprotective effects of related spiro compounds in models of oxidative stress. Results suggested that these compounds could reduce neuronal cell death and oxidative damage.
Properties
IUPAC Name |
tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24INO3/c1-13(2,3)19-12(17)16-6-4-14(5-7-16)8-11(9-15)18-10-14/h11H,4-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
USSPBBSWVQVHKR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(OC2)CI |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24INO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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